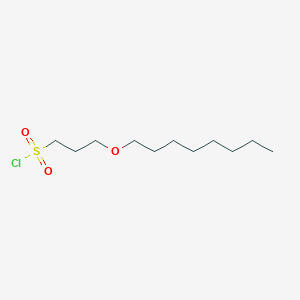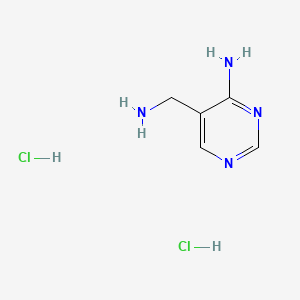![molecular formula C7H16N2O B13616977 O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is a chemical compound with the molecular formula C7H16N2O It is characterized by the presence of a pyrrolidine ring attached to a propyl chain, which is further connected to a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine typically involves the reaction of hydroxylamine with a suitable pyrrolidine derivative. One common method is the O-alkylation of hydroxylamines, where the hydroxylamine is reacted with an alkylating agent in the presence of a base. For example, the reaction of hydroxylamine with 3-chloropropylpyrrolidine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the product through techniques such as distillation or recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
科学的研究の応用
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- O-(3-trimethylammoniumpropyl)hydroxylamine
Uniqueness
O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
O-(3-pyrrolidin-1-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c8-10-7-3-6-9-4-1-2-5-9/h1-8H2 |
InChIキー |
RDZYXYYMRBHSFP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/no-structure.png)



![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)


![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)

